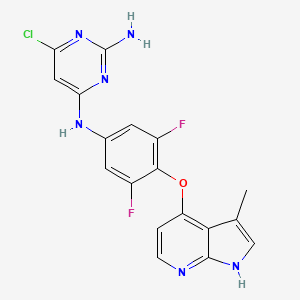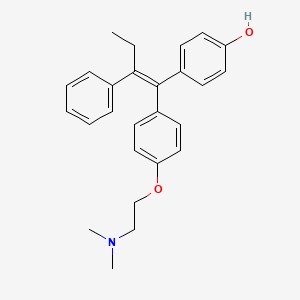
4-Hydroxytamoxifène
Vue d'ensemble
Description
4-Hydroxytamoxifen is a selective estrogen receptor modulator belonging to the triphenylethylene group. It is an active metabolite of tamoxifen, a widely used therapeutic agent for the treatment and prevention of estrogen receptor-positive breast cancer. 4-Hydroxytamoxifen exhibits both estrogenic and antiestrogenic properties depending on the tissue type .
Applications De Recherche Scientifique
4-Hydroxytamoxifen has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of tamoxifen and its derivatives.
Biology: Employed in studies involving estrogen receptor modulation and gene expression.
Industry: Utilized in the development of topical formulations for localized treatment of breast conditions.
Mécanisme D'action
Target of Action
4-Hydroxytamoxifen primarily targets Estrogen Receptors (ER) and Estrogen-Related Receptors (ERR) . It also binds to voltage-gated sodium channels , inhibiting the sodium current . These targets play crucial roles in regulating cellular growth and proliferation, particularly in estrogen-dependent tissues .
Mode of Action
As a Selective Estrogen Receptor Modulator (SERM) , 4-Hydroxytamoxifen exhibits both estrogenic and anti-estrogenic effects depending on the tissue . It binds to estrogen receptors, inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen-dependent genes . The inhibition of the sodium current is independent of estrogen receptor modulation .
Biochemical Pathways
4-Hydroxytamoxifen affects several biochemical pathways. It has been found to alter cardiac myocyte contractility and calcium handling . It also impacts the Receptor Tyrosine Kinases/Phosphoinositide-3-Kinase/Akt/5’-AMP-Activated Protein Kinase/Mammalian Target of Rapamycin (RTKs/PI3K/Akt/AMPK/mTOR) protein kinase signaling pathways .
Pharmacokinetics
4-Hydroxytamoxifen is formed rapidly after Tamoxifen administration, reaching a peak concentration at around 5 hours, and subsequently declines after 7 hours . It is metabolized by Cytochrome P450 in humans and rodents .
Result of Action
The binding of 4-Hydroxytamoxifen to estrogen receptors results in the inhibition of estrogen-dependent cell growth and proliferation . This makes it effective in the treatment and prevention of estrogen-dependent conditions, including breast cancer . It can also have adverse effects, such as altering cardiac myocyte contractility and calcium handling .
Action Environment
The action, efficacy, and stability of 4-Hydroxytamoxifen can be influenced by environmental factors. For instance, it is being developed as a topical gel for the treatment of hyperplasia of the breast . This formulation enables percutaneous delivery of drugs that cannot be delivered orally .
Analyse Biochimique
Biochemical Properties
4-Hydroxytamoxifen plays a crucial role in biochemical reactions, particularly in its interaction with estrogen receptors and estrogen-related receptors . It exhibits both estrogenic and anti-estrogenic effects . The trans isomer of 4-Hydroxytamoxifen is a potent antiestrogen, while the cis isomer is a relatively weaker antiestrogen .
Cellular Effects
4-Hydroxytamoxifen has significant effects on various types of cells and cellular processes. It has a higher affinity than tamoxifen and its other metabolites for binding to estrogen receptors, therefore, it has a greater potency of inhibiting cell multiplication in normal human breast cells as well as in breast cancer cell lines in culture . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4-Hydroxytamoxifen is primarily through its interaction with estrogen receptors. It binds to estrogen receptors, inducing a conformational change in the receptor, which results in a blockage or change in the expression of estrogen-dependent genes . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxytamoxifen can change over time. For instance, it has been observed that 4-Hydroxytamoxifen decreases contraction amplitude, slows relaxation, and decreases Ca2+ transient amplitude in isolated rat cardiac myocyte mechanical function and calcium handling .
Dosage Effects in Animal Models
The effects of 4-Hydroxytamoxifen can vary with different dosages in animal models. For example, effects were primarily observed at 5 and 10 μM 4-Hydroxytamoxifen, which is relevant for high dose 4-Hydroxytamoxifen treatment in cancer patients as well as 4-Hydroxytamoxifen-mediated gene excision in mice .
Metabolic Pathways
4-Hydroxytamoxifen is involved in several metabolic pathways. It is a metabolite of tamoxifen, which is metabolized by numerous cytochrome P450 (CYP) drug metabolizing enzymes including CYP2D6, CYP2C9, CYP2C19, CYP2B6, CYP3A4, and CYP3A5 .
Transport and Distribution
4-Hydroxytamoxifen is absorbed following topical application . It passes through the skin and is concentrated in receptor structures of breast tissue, thus avoiding the hepatic metabolism subsequent to oral administration .
Subcellular Localization
4-Hydroxytamoxifen, after being absorbed, is concentrated in receptor structures of breast tissue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxytamoxifen can be synthesized through the hydroxylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which catalyze the hydroxylation at the 4-position of the tamoxifen molecule . The reaction typically requires specific conditions such as the presence of oxygen and a suitable cofactor like NADPH.
Industrial Production Methods: In industrial settings, 4-Hydroxytamoxifen is produced using advanced biotechnological methods that ensure high yield and purity. The process involves the use of genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxytamoxifen undergoes various chemical reactions, including:
Oxidation: Further hydroxylation by cytochrome P450 enzymes leads to the formation of 3,4-dihydroxytamoxifen.
Reduction: Reduction reactions can convert 4-Hydroxytamoxifen back to tamoxifen under specific conditions.
Substitution: The phenolic hydroxyl group of 4-Hydroxytamoxifen can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Requires cytochrome P450 enzymes, oxygen, and NADPH.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: 3,4-Dihydroxytamoxifen.
Reduction: Tamoxifen.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Tamoxifen: The parent compound of 4-Hydroxytamoxifen, used widely in breast cancer treatment.
Endoxifen: Another active metabolite of tamoxifen, known for its potent antiestrogenic effects.
Raloxifene: A selective estrogen receptor modulator with similar properties but different tissue selectivity.
Uniqueness of 4-Hydroxytamoxifen: 4-Hydroxytamoxifen is unique due to its high affinity for estrogen receptors and its ability to act as both an agonist and antagonist. This dual functionality allows it to be effective in a variety of estrogen-dependent conditions, making it a valuable compound in both research and clinical settings .
Propriétés
IUPAC Name |
4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZVZSFRXZGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037094 | |
| Record name | 4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68392-35-8 | |
| Record name | 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68392-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-hydroxytamoxifen acts as an antagonist of the estrogen receptor α (ERα), primarily by competitively binding to it and blocking the binding of estradiol, a natural estrogen. [] This interaction disrupts the normal function of ERα, which plays a crucial role in the growth and proliferation of estrogen-dependent breast cancer cells. [, ] By inhibiting ERα signaling, 4-hydroxytamoxifen exerts its antitumor effects by inhibiting cell growth and inducing apoptosis (programmed cell death) in these cells. [, , ] Interestingly, 4-hydroxytamoxifen can also display some estrogenic effects in certain tissues, such as the uterus, highlighting its complex pharmacological profile. [, , ]
A:
- Spectroscopic data: While the provided papers don't delve into detailed spectroscopic analyses, they do mention techniques like HPLC separation and UV activation for detection and quantification of 4-hydroxytamoxifen. [] For a complete understanding of its spectroscopic properties, further investigations using techniques like NMR, IR, and mass spectrometry would be necessary.
ANone: The provided research papers focus primarily on the biological activity and metabolism of 4-hydroxytamoxifen rather than its material compatibility or stability under various conditions. To determine its compatibility with different materials and its stability across varying temperatures, pH levels, and storage conditions, further investigation is required.
ANone: 4-hydroxytamoxifen itself is not a catalyst and does not possess inherent catalytic properties. Its primary mode of action revolves around binding to the estrogen receptor, influencing downstream signaling pathways rather than catalyzing chemical reactions.
A: Researchers have employed molecular docking studies to predict the binding mode of 4-hydroxytamoxifen and its analogs to the estrogen receptor α (ERα). [] These simulations help visualize the interactions between the compound and the receptor's active site, providing insights into the structural features crucial for binding affinity and potentially guiding the design of novel therapeutics with improved efficacy. QSAR models, which correlate structural features with biological activity, can further aid in optimizing the design of 4-hydroxytamoxifen analogs with enhanced potency and selectivity.
ANone: Modifications to the structure of 4-hydroxytamoxifen can significantly impact its activity, potency, and selectivity. For instance:
- Hydroxyl group at the 4-position: This is crucial for high-affinity binding to ERα and potent antiestrogenic activity. []
- Side chain at the ethyl amino group: The dimethylaminoethyl side chain contributes significantly to its antiestrogenic activity. Modifications to this side chain can alter its pharmacological profile, potentially even leading to compounds with partial agonist activity. [, , ]
- Conjugation to other molecules: Conjugating 4-hydroxytamoxifen to other molecules, such as fluorescent dyes or polymers, can influence its cellular uptake, subcellular localization, and even its mechanism of action. [, ]
A: While the research papers don't provide detailed information about specific formulation strategies for 4-hydroxytamoxifen, they highlight that its administration as a prodrug, such as tamoxifen, is common. [, ] This strategy takes advantage of the body's metabolic pathways to convert tamoxifen into its active metabolite, 4-hydroxytamoxifen, potentially improving its bioavailability and therapeutic efficacy.
ANone: The research papers provided focus on the scientific and pharmacological aspects of 4-hydroxytamoxifen. Information regarding specific SHE (Safety, Health, and Environment) regulations would be found in safety data sheets, regulatory guidelines, and other relevant documentation.
A:
- Absorption: 4-hydroxytamoxifen is well-absorbed following oral administration. []
- Distribution: It distributes widely throughout the body, accumulating in fatty tissues. []
- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, mainly CYP2D6, leading to the formation of metabolites like endoxifen. [, , , ]
- Excretion: Excreted primarily in the feces, with a small portion in urine. []
- In vivo activity: 4-hydroxytamoxifen exhibits potent antiestrogenic activity in vivo, effectively inhibiting the growth of estrogen-dependent breast cancer cells in both preclinical and clinical settings. [, , , ]
A:
- In vitro: 4-hydroxytamoxifen effectively inhibits the proliferation of ERα-positive breast cancer cell lines, such as MCF-7, in a dose-dependent manner. [, , , , , ] It also induces apoptosis in these cells. [, , ]
- In vivo: In animal models, 4-hydroxytamoxifen significantly reduces tumor growth and increases survival. [, , ]
- Clinical trials: Extensive clinical trials have demonstrated the efficacy of tamoxifen, which is metabolized to 4-hydroxytamoxifen, in the treatment and prevention of ER-positive breast cancer. [, , , , ]
ANone: Resistance to 4-hydroxytamoxifen can arise due to several mechanisms, including:
- Loss or alterations in ERα: Mutations or decreased expression of ERα can reduce sensitivity to 4-hydroxytamoxifen. [, , ]
- Activation of alternative signaling pathways: Upregulation of growth factor signaling pathways, like VEGF/VEGFR2 and p38 MAPK, can bypass the ERα pathway and promote cell survival despite 4-hydroxytamoxifen treatment. []
- Metabolic alterations: Polymorphisms in genes encoding CYP2D6, the enzyme primarily responsible for converting tamoxifen to its active metabolites, can lead to lower levels of 4-hydroxytamoxifen and reduced efficacy. [, , ]
ANone: While generally well-tolerated, 4-hydroxytamoxifen, like many anticancer agents, can cause side effects, including:
- Hot flashes: A common side effect attributed to its antiestrogenic effects in the brain. []
- Endometrial changes: 4-hydroxytamoxifen can have estrogenic effects in the uterus, potentially increasing the risk of endometrial cancer with long-term use. [, , , ]
- Thromboembolic events: May increase the risk of blood clots, particularly in women with pre-existing risk factors. []
ANone: Researchers are exploring targeted drug delivery approaches to improve the therapeutic index of 4-hydroxytamoxifen:
- Nanoparticle-based delivery: Encapsulating 4-hydroxytamoxifen in nanoparticles could enhance its delivery to tumor sites, potentially improving efficacy and reducing off-target effects. [, ]
ANone:
- ERα expression: ERα expression levels in tumor tissue are a crucial predictive biomarker for tamoxifen response. [, , ]
- CYP2D6 genotype: Genetic testing for CYP2D6 polymorphisms can help identify individuals who may metabolize tamoxifen poorly, potentially impacting 4-hydroxytamoxifen levels and treatment efficacy. [, , ]
- Serum 4-hydroxytamoxifen and endoxifen levels: Monitoring serum concentrations of these metabolites could be used to optimize dosing and improve treatment outcomes. [, ]
A:
- HPLC (High-Performance Liquid Chromatography): Used to separate and quantify 4-hydroxytamoxifen and its metabolites in biological samples. [, , , , , ]
- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly sensitive and specific technique for the quantification of 4-hydroxytamoxifen and its metabolites. [, ]
- Immunoassays: ELISA-based methods can be used to measure 4-hydroxytamoxifen concentrations. []
ANone: The provided research focuses on the pharmacological aspects of 4-hydroxytamoxifen. Further research is needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.
ANone: While not explicitly discussed in the provided papers, the dissolution and solubility of 4-hydroxytamoxifen can influence its bioavailability and therapeutic efficacy. Further research exploring its dissolution rate and solubility in different media is crucial for optimizing its formulation and delivery.
ANone: Analytical methods used to quantify 4-hydroxytamoxifen and its metabolites are rigorously validated to ensure accuracy, precision, and specificity. These validation procedures typically involve assessing linearity, sensitivity, selectivity, accuracy, precision, recovery, and stability.
ANone: Strict quality control and assurance measures are employed throughout the development, manufacturing, and distribution of 4-hydroxytamoxifen to ensure its consistency, safety, and efficacy. These measures involve adherence to Good Manufacturing Practices (GMP) and other relevant regulatory guidelines.
ANone: The provided papers primarily focus on the pharmacological aspects of 4-hydroxytamoxifen. Further research is necessary to thoroughly investigate its potential immunogenicity and its impact on the immune system.
ANone: The research papers do not provide conclusive evidence regarding 4-hydroxytamoxifen's direct impact on the induction or inhibition of drug-metabolizing enzymes. Investigating its potential interactions with enzymes beyond CYP2D6, such as CYP3A4, is crucial for understanding its metabolic fate and potential for drug-drug interactions.
ANone: Several alternative endocrine therapies are available for ER-positive breast cancer, including:
- Aromatase inhibitors: These drugs, like anastrozole and letrozole, block the production of estrogen. []
- Fulvestrant: A selective estrogen receptor degrader (SERD) that promotes the degradation of ERα. [, ]
ANone: The provided research primarily focuses on the pharmacological aspects of 4-hydroxytamoxifen. Comprehensive strategies for its recycling and waste management require further research and consideration of environmental regulations and best practices for pharmaceutical waste disposal.
ANone: A wide array of resources supports research on 4-hydroxytamoxifen:
- Cell lines and animal models: Well-established cell lines like MCF-7 and its resistant counterparts, alongside animal models, facilitate studying its mechanisms of action and resistance. [, , , , ]
- Analytical techniques: Sophisticated techniques like HPLC, LC-MS/MS, and immunoassays enable the accurate quantification and characterization of 4-hydroxytamoxifen and its metabolites. [, , , , , , ]
A: The development and use of tamoxifen, the prodrug of 4-hydroxytamoxifen, represent a significant milestone in breast cancer treatment. Clinical trials demonstrating its efficacy in the adjuvant setting revolutionized breast cancer management, leading to a dramatic reduction in recurrence and mortality rates. [, ] Ongoing research continues to refine our understanding of its mechanisms of action, resistance mechanisms, and the development of novel therapies with improved efficacy and safety profiles.
ANone: Research on 4-hydroxytamoxifen benefits from extensive cross-disciplinary collaborations:
- Medicinal chemistry: Developing novel analogs with improved pharmacological properties and exploring targeted drug delivery strategies. [, , , , , ]
- Pharmacology: Elucidating its mechanisms of action, resistance mechanisms, and interactions with cellular signaling pathways. [, , , , , , , , , , ]
- Pharmacokinetics and drug metabolism: Understanding its absorption, distribution, metabolism, and excretion and the factors influencing its bioavailability and therapeutic efficacy. [, , , , , , ]
- Oncology: Conducting preclinical and clinical studies to evaluate its efficacy, safety, and long-term outcomes in breast cancer treatment and prevention. [, , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


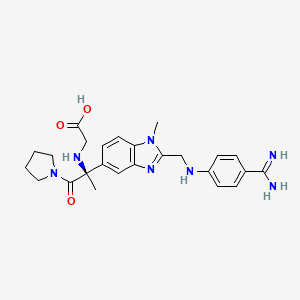
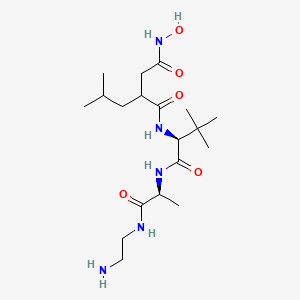
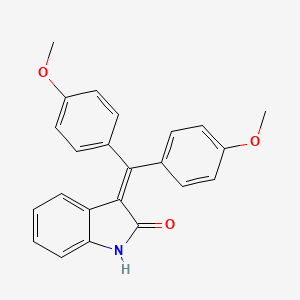
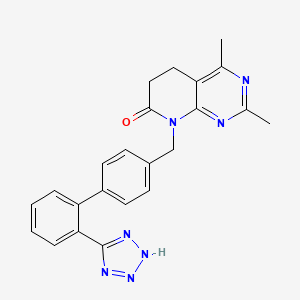
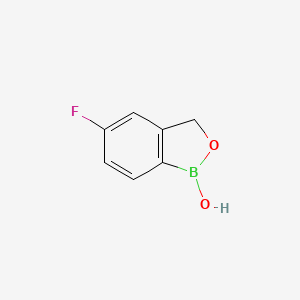
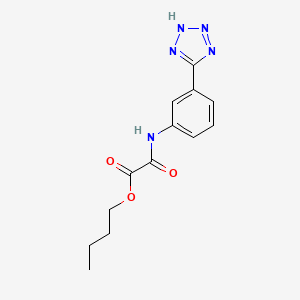
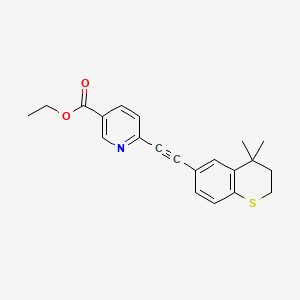
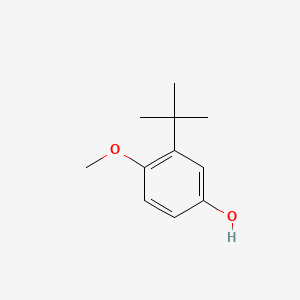


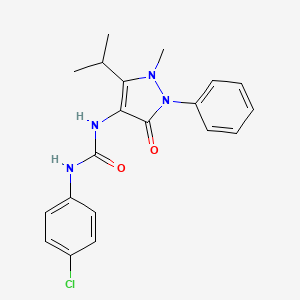
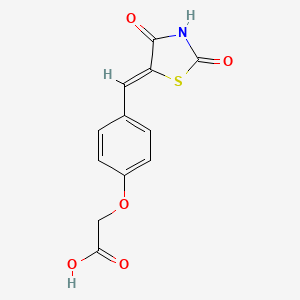
![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)
